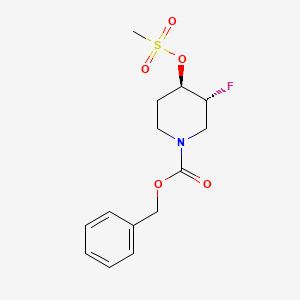![molecular formula C17H16N2 B12449864 2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile typically involves the condensation reaction between 2,4,6-trimethylbenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The Schiff base moiety allows the compound to act as a nucleophile, facilitating various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzonitrile: Similar structure but with different substituents, leading to varied chemical and biological properties.
2-{[(E)-(4-bromobenzylidene)amino]benzonitrile: Contains a bromine atom, which can influence its reactivity and applications.
Uniqueness
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other Schiff bases.
Propriétés
Formule moléculaire |
C17H16N2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-[(2,4,6-trimethylphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C17H16N2/c1-12-8-13(2)16(14(3)9-12)11-19-17-7-5-4-6-15(17)10-18/h4-9,11H,1-3H3 |
Clé InChI |
DCIPIYSIMSXADJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC=C2C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)

![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)


amine hydrochloride](/img/structure/B12449846.png)
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)


![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
